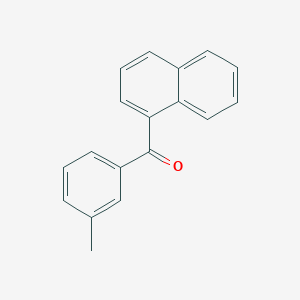

(3-Methylphenyl)(naphthalen-1-yl)methanone

Description

Significance of Aromatic Ketones in Organic Synthesis and Materials Science

Aromatic ketones are of paramount importance in the fields of organic synthesis and materials science. They serve as crucial intermediates in the synthesis of a vast array of more complex molecules. wikipedia.org In organic synthesis, the carbonyl group of an aromatic ketone is a versatile functional handle, participating in numerous reactions such as nucleophilic additions, reductions to alcohols, and various coupling reactions. One of the classical methods for synthesizing aromatic ketones is the Friedel-Crafts acylation, a testament to their foundational role in organic chemistry. chemistryviews.orgbyjus.com

The utility of aromatic ketones extends into materials science, where they are integral components in the synthesis of high-performance polymers. Poly(aromatic ketones), for instance, are known for their exceptional thermal stability and mechanical properties. nih.gov The rigid aromatic units and the polar ketone groups contribute to strong intermolecular forces and high melting points, making these materials suitable for demanding applications in the aerospace and electronics industries. The continued development of new synthetic methods involving aromatic ketones is expanding their applicability in creating novel materials with tailored properties. byjus.com

Historical Context of Diarylmethanone Research

The study of diarylmethanones is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts discovered that a Lewis acid, such as aluminum chloride, could catalyze the alkylation and acylation of aromatic rings. wikipedia.orgchemistryviews.orgbyjus.com This discovery was accidental, stemming from an observation of the reaction between amyl chloride and metallic aluminum. chemistryviews.org This reaction provided a straightforward method for the synthesis of aromatic ketones from aromatic hydrocarbons and acyl halides or anhydrides, opening the door to the systematic study of this class of compounds.

The initial commercial development of the Friedel-Crafts reaction highlighted its industrial significance, allowing for the large-scale production of various aromatic compounds. acs.org Over the years, research has focused on expanding the scope of this reaction, developing more efficient and environmentally benign catalysts, and applying it to the synthesis of complex natural products and functional materials. nih.gov The history of diarylmethanone research is therefore a narrative of the evolution of synthetic organic chemistry itself, from foundational discoveries to modern applications.

Structural Classification and Nomenclature of (3-Methylphenyl)(naphthalen-1-yl)methanone within Diarylmethanones

Diarylmethanones are classified based on the nature of the two aryl groups attached to the carbonyl carbon. This compound is an unsymmetrical diarylmethanone, as the two aryl substituents are different: a 3-methylphenyl group and a naphthalen-1-yl group.

The systematic IUPAC nomenclature for this compound is derived by treating the carbonyl group as the parent function, a methanone. The two aryl groups are then named as substituents. According to IUPAC rules for substituted benzenes and naphthalenes, the numbering of the rings dictates the position of the substituents. stackexchange.com In this case, the methyl group is at the 3-position of the phenyl ring, and the carbonyl group is attached to the 1-position of the naphthalene (B1677914) ring. Therefore, the name is this compound.

The general structure of diarylmethanones allows for a vast number of derivatives, depending on the identity and substitution patterns of the two aryl rings. This structural diversity is key to the wide range of chemical and physical properties observed in this class of compounds.

Interactive Data Table: General Properties of Diarylmethanones

| Property | Predicted/Typical Value |

| Molecular Formula | C18H14O |

| Molecular Weight | 246.31 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | ~55-60 °C |

| Boiling Point | >300 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and benzene (B151609). |

Structure

3D Structure

Properties

CAS No. |

38990-48-6 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3-methylphenyl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C18H14O/c1-13-6-4-9-15(12-13)18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3 |

InChI Key |

QQOQOPICKRIWSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Methylphenyl Naphthalen 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of (3-Methylphenyl)(naphthalen-1-yl)methanone, offering precise information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and 3-methylphenyl (m-tolyl) groups, as well as the methyl protons. The aromatic region (typically δ 7.0-8.6 ppm) is complex due to the coupling between adjacent protons.

The protons of the naphthalene ring are expected to show characteristic splitting patterns. For instance, in the closely related naphthalen-1-yl(phenyl)methanone, the proton at the C8 position (peri to the carbonyl) is often shifted downfield to around δ 8.09–8.07 ppm due to the deshielding effect of the carbonyl group. rsc.org The other naphthalenyl protons typically appear as a series of multiplets between δ 7.4 and 8.0 ppm. rsc.org

The protons on the 3-methylphenyl group are expected to appear as a set of signals in the upfield aromatic region. Based on the analogue (4-Chlorophenyl)(m-tolyl)methanone, one would expect a singlet for the proton between the carbonyl and methyl groups (around δ 7.57 ppm), a doublet for the proton adjacent to the methyl group (around δ 7.52 ppm), and a triplet and doublet for the remaining two protons (around δ 7.35 and 7.39 ppm, respectively). rsc.org The methyl group itself would produce a sharp singlet further upfield, typically around δ 2.40 ppm. rsc.org

Expected ¹H NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, typically appearing at a chemical shift of around δ 195-198 ppm. rsc.org The spectrum will also show signals for the ten carbons of the naphthalene system and the seven carbons of the 3-methylphenyl group.

The quaternary carbons of the naphthalene ring and the phenyl ring to which the carbonyl is attached are expected between δ 130 and 140 ppm. rsc.org The remaining aromatic CH carbons will resonate in the δ 124-134 ppm range. rsc.org The methyl carbon will give a distinct signal in the aliphatic region, typically around δ 21.3 ppm. rsc.org

Expected ¹³C NMR Data

Advanced Multidimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, especially in the crowded aromatic regions, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of protons within the naphthalene ring system and separately within the 3-methylphenyl ring, confirming their individual spin systems. mdpi.comscience.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Elucidation

In a GC-MS analysis, the compound is first separated from a mixture by gas chromatography based on its volatility and interaction with the column, and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The primary fragmentation pathway for this class of compounds involves cleavage at the ketone group. This would lead to two main fragment ions:

A naphthoyl cation ([C₁₀H₇CO]⁺), which is typically observed at a mass-to-charge ratio (m/z) of 155.

A 3-methylphenyl cation ([CH₃C₆H₄]⁺) at m/z 91.

Further fragmentation of the naphthoyl cation can lead to the loss of carbon monoxide (CO), resulting in a naphthalenyl cation ([C₁₀H₇]⁺) at m/z 127. rsc.org This fragmentation pattern is characteristic of diaryl ketones and provides strong evidence for the compound's structure. nih.gov

Expected Mass Spectrometry Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a crucial technique for the separation, detection, and identification of this compound in complex mixtures. In a typical reverse-phase LC setup, the retention time of the compound is governed by its lipophilicity. Given its aromatic nature and relatively low polarity, it is expected to be well-retained on a C18 column, eluting at a specific retention time under defined gradient conditions.

The mass spectrometer, coupled to the LC system, would detect the compound, most likely as its protonated molecule, [M+H]⁺, in positive ion electrospray ionization (ESI) mode. This provides a mass-to-charge ratio (m/z) that is indicative of the compound's molecular weight. For this compound (C₁₈H₁₄O), the nominal molecular weight is 246.3 g/mol . Therefore, the primary ion observed in the full scan mass spectrum would be at an m/z of approximately 247.3.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. This technique is indispensable for confirming the identity of this compound and distinguishing it from isobaric compounds.

The theoretical monoisotopic mass of the neutral molecule (C₁₈H₁₄O) is calculated to be 246.1045 u. In HRMS analysis, the protonated molecule [M+H]⁺ would be observed. The calculated accurate mass for this ion provides a highly specific identifier for the compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|

This table presents the theoretical accurate mass for the protonated molecule [M+H]⁺. Experimental values are typically expected to be within a few parts per million (ppm) of this calculated value.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Investigations

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of the molecule by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 247.1) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the compound.

The most probable fragmentation pathway for this compound involves the cleavage of the bonds adjacent to the carbonyl group, which are the weakest points in the structure. This leads to the formation of characteristic acylium ions.

The primary fragmentation routes are predicted as follows:

Formation of the Naphthoyl Cation: Cleavage of the bond between the carbonyl carbon and the m-tolyl ring results in the loss of a neutral toluene (B28343) radical, yielding the highly stable 1-naphthoyl cation.

Formation of the Naphthalene Cation: Subsequent loss of carbon monoxide (CO) from the 1-naphthoyl cation produces the naphthalen-1-yl cation.

Formation of the m-Tolyl Cation: Cleavage of the bond between the carbonyl carbon and the naphthalene ring results in the formation of the m-tolyl cation.

Table 2: Predicted Major Fragment Ions in MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion | Proposed Formula | Fragment m/z (Nominal) |

|---|---|---|---|

| 247.1 | 1-Naphthoyl cation | [C₁₁H₇O]⁺ | 155 |

| 247.1 | Naphthalen-1-yl cation | [C₁₀H₇]⁺ | 127 |

This table outlines the expected primary fragment ions based on the principles of mass spectral fragmentation of aromatic ketones. chemguide.co.uklibretexts.orglibretexts.org

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its structural features.

The key functional groups and their expected vibrational frequencies are:

C=O Stretch: A strong and sharp absorption band characteristic of the aryl ketone carbonyl group. Due to conjugation with two aromatic rings, this peak is expected in the range of 1650-1670 cm⁻¹. nih.gov

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Absorptions corresponding to the methyl (CH₃) group, expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. mdpi.com

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene and benzene (B151609) rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Naphthalene, Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Methyl) |

| 1650 - 1670 | C=O Stretch | Aryl Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by its extensive conjugated system, which includes the naphthalene ring, the phenyl ring, and the carbonyl group.

Two main types of electronic transitions are expected:

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron systems of the naphthalene and phenyl rings. These are expected to occur at shorter wavelengths, typically below 300 nm. The naphthalene chromophore itself has strong absorptions in this region. mdpi.com

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital. For aromatic ketones, this transition typically results in a weak absorption band at a longer wavelength, often in the 270-320 nm range. masterorganicchemistry.com

The conjugation between the carbonyl group and the aromatic rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to non-conjugated systems.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While an experimental crystal structure for this compound is not found in the primary literature, data from the closely related naphthalen-1-yl(phenyl)methanone provides a model for the expected structural parameters. nih.gov

If single crystals were obtained, X-ray diffraction analysis would yield key crystallographic data, including:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c)

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Dihedral Angles: The twist angle between the planes of the naphthalene and the 3-methylphenyl rings relative to the carbonyl bridge. In similar diaryl ketones, these rings are not coplanar due to steric hindrance. For instance, in naphthalen-1-yl(phenyl)methanone, the dihedral angle between the naphthalene and phenyl rings is significant. nih.gov

This structural information is vital for understanding the molecule's solid-state packing and its conformational preferences.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| naphthalen-1-yl(phenyl)methanone |

Computational Chemistry and Theoretical Investigations of 3 Methylphenyl Naphthalen 1 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic distribution and energy levels within (3-Methylphenyl)(naphthalen-1-yl)methanone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

These calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The resulting electronic parameters provide a quantitative measure of the molecule's behavior. For instance, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity.

Table 1: Representative Electronic Properties of a Diarylmethanone Calculated using DFT

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Chemical Softness (S) | 0.45 eV⁻¹ |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and are based on typical DFT calculations for structurally similar aromatic ketones. They are intended for illustrative purposes due to the absence of specific published data for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting the reactive sites of a molecule. The distribution of electron density in these orbitals indicates the likely locations for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational changes, solvent effects, and transport properties of this compound.

While specific MD simulation studies on this compound are not available, general principles from simulations of other aromatic molecules in various environments can be applied. For instance, MD simulations of naphthalene (B1677914) in aqueous solution have been used to understand hydrophobic interactions and the dynamics of water molecules at the solute-solvent interface. Similarly, MD simulations could be employed to study the aggregation behavior of this compound in different solvents or its interaction with biological macromolecules. These simulations would typically track the trajectory of each atom over a period of nanoseconds or longer, providing a detailed picture of the molecule's motion and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around the single bonds connecting the carbonyl group to the aromatic rings allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them, which collectively define the potential energy landscape.

For diarylmethanones, the key conformational degrees of freedom are the dihedral angles between the plane of the carbonyl group and the planes of the two aromatic rings. The relative orientation of the 3-methylphenyl and naphthalen-1-yl groups is determined by a balance of steric hindrance and electronic effects (conjugation).

Mechanistic Studies of Chemical Transformations Involving Diarylmethanones

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For diarylmethanones like this compound, a key area of interest is their photochemical reactivity, particularly photoreduction. DFT calculations can be used to map the potential energy surfaces of the ground and excited states, identify transition states, and calculate reaction barriers.

The photoreduction of benzophenone (B1666685), a related diarylmethanone, is a classic photochemical reaction that proceeds via the abstraction of a hydrogen atom by the excited triplet state of the ketone. A similar mechanism can be expected for this compound. Computational studies can model this process by:

Calculating the vertical excitation energies to determine the nature of the lowest excited states (n,π* or π,π*).

Optimizing the geometry of the excited triplet state.

Locating the transition state for the hydrogen abstraction from a hydrogen donor (e.g., an alcohol or an amine).

Calculating the activation energy for the reaction.

These calculations can provide a detailed, step-by-step understanding of the reaction mechanism and predict how substituents on the aromatic rings, such as the methyl group in the 3-position, might influence the reaction rate and outcome.

Chemical Reactivity and Reaction Pathways of 3 Methylphenyl Naphthalen 1 Yl Methanone

Reduction Reactions and Stereoselective Transformations

The reduction of the carbonyl group in diarylmethanones is a key transformation, leading to the formation of diarylmethanols. This can be achieved through both traditional catalytic hydrogenation and highly selective biocatalytic methods.

Catalytic hydrogenation is a fundamental method for the reduction of ketones to secondary alcohols. imedpub.comyoutube.com In the context of diarylmethanones like (3-Methylphenyl)(naphthalen-1-yl)methanone, this process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.com The reaction occurs on the surface of the solid metal catalyst. youtube.com

The diastereoselective catalytic hydrogenation of ketones is influenced by the choice of chiral auxiliary, the catalyst, and the reaction conditions. imedpub.com For prochiral ketones, such as the target molecule, catalytic hydrogenation can lead to the formation of a chiral center at the carbinol carbon. The use of chiral catalysts, often complexes of rhodium or ruthenium with chiral ligands like BINAP, can achieve high enantioselectivity in the hydrogenation of aromatic ketones.

Biocatalytic reduction using ketoreductases (KREDs) has emerged as a powerful and highly stereoselective method for the synthesis of chiral diarylmethanols from diarylmethanones. These enzymes exhibit high catalytic efficiency and specificity under mild reaction conditions.

Recent studies have demonstrated the successful use of KREDs for the enantioselective reduction of a range of substituted benzophenone (B1666685) derivatives, achieving high yields (>90%) and excellent enantiomeric excess (up to >99%). The stereoselectivity of these enzymatic reductions can be controlled by the substitution pattern on the aromatic rings. For instance, the ketoreductase KmCR2 has shown substituent position-controlled stereospecificity, producing different stereoisomers depending on whether the substituent is in the meta, para, or ortho position. Immobilization of these enzymes on supports like metal-organic frameworks (MOFs) can enhance their stability and reusability.

| Biocatalytic Reduction of Diaryl Ketones | |

| Enzyme Type | Ketoreductases (KREDs) |

| Substrates | Substituted Benzophenones and other Diarylmethanones |

| Products | Chiral Diarylmethanols |

| Key Advantages | High Yield (>90%), High Enantioselectivity (up to >99% ee), Mild Reaction Conditions |

| Controlling Factors | Substituent position on the aromatic ring |

| Immobilization | Metal-Organic Frameworks (MOFs) for enhanced stability |

Oxidation Reactions and Selective Functionalization

While reduction of the carbonyl group is a common pathway, oxidation reactions of diarylmethanones can also be explored for selective functionalization. One potential oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a lactone in the case of cyclic ketones. youtube.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com In the case of this compound, this would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester.

Another approach to functionalization involves the oxidation of the diarylmethane precursor to the diaryl ketone. nih.gov Efficient methods for the direct C(sp³)–H oxidation of diarylmethanes to diaryl ketones have been developed using molecular oxygen as the oxidant. nih.gov

Carbonyl Group Reactivity and Derivatization

The carbonyl group of this compound is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups. Common derivatization techniques for carbonyl compounds include acylation, alkylation, and silylation, which are often employed to enhance volatility for gas chromatography analysis. gcms.cz

Acylation: This involves the introduction of an acyl group to a molecule. For compounds with active hydrogens, this can lead to the formation of esters, thioesters, and amides.

Alkylation: This process replaces an active hydrogen with an alkyl group, resulting in less polar derivatives such as ethers and esters. libretexts.org

Silylation: In this reaction, a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS), replaces an active hydrogen, leading to more volatile and thermally stable derivatives. libretexts.org

Specific derivatization of the carbonyl group can also be achieved through reactions such as the formation of oximes with hydroxylamine (B1172632) or hydrazones with hydrazine (B178648) derivatives. These reactions are characteristic of the carbonyl functionality and can be used for both characterization and further synthetic transformations.

Photochemical Behavior and Photoreactivity Studies of Diarylmethanones

Diarylmethanones, with benzophenone as the parent compound, are well-known for their rich photochemical behavior. nih.govmedicaljournals.se Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. researchgate.net This triplet state has a diradical character and is a powerful photosensitizer. nih.govmedicaljournals.se

The excited triplet state of benzophenone can undergo several photochemical reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. medicaljournals.se

Photoreduction: In the presence of a hydrogen donor, photoreduction can occur, leading to the formation of benzopinacol.

Photosensitization: The excited triplet state can transfer its energy to other molecules, promoting them to their excited states.

The specific photochemical behavior of this compound will be influenced by the electronic properties of the 3-methylphenyl and naphthalen-1-yl groups. These substituents can affect the energy levels of the excited states and the quantum yields of the various photochemical processes. The phototoxic potential of benzophenone derivatives is also an area of active research. nih.gov

| Photochemical Properties of Diarylmethanones | |

| Excitation | UV-A and UV-B radiation |

| Key Intermediate | Diradical triplet state |

| Primary Reactions | Hydrogen abstraction, Photoreduction, Photosensitization |

| Influencing Factors | Substituents on the aromatic rings |

| Potential Application | Photosensitizers in chemical reactions |

Conversion of Diarylmethanones to Tetraarylethylenes

A significant synthetic transformation of diarylmethanones is their reductive coupling to form tetraarylethylenes. A notable method for this conversion is the "Sila-McMurry" reaction. nih.gov This reaction utilizes hexachlorodisilane (B81481) to reductively couple diarylmethanones, such as those with phenyl, 4-methylphenyl, and 4-chlorophenyl groups, to yield the corresponding tetraarylethylenes in good yields. nih.gov

The reaction proceeds at elevated temperatures (around 160 °C) and involves the in situ generation of a low-valent silicon species, [SiCl₂], which is analogous to the [TiCl₂] intermediate in the classic McMurry reaction. nih.gov The reaction mechanism is believed to proceed through a benzopinacolone intermediate. nih.gov This methodology provides a valuable route for the synthesis of sterically hindered and electronically interesting tetraarylethylenes from readily available diarylmethanone precursors.

Exploration of Novel Reaction Mechanisms and Intermediates

The chemical behavior of this compound, a diaryl ketone, is largely governed by the electronic and steric interplay between the 3-methylphenyl group, the naphthalen-1-yl moiety, and the central carbonyl group. While established reaction pathways for diaryl ketones, such as photochemical hydrogen abstraction and Friedel-Crafts acylation, are applicable, the specific substitution pattern of this molecule opens avenues for the exploration of novel reaction mechanisms and the formation of unique intermediates.

One area of investigation involves the photochemical reactivity of this compound. Diaryl ketones are well-known to undergo n → π* transition upon photo-excitation, leading to the formation of a triplet excited state. researchgate.neteurekaselect.commsu.edu This long-lived triplet species can behave as a biradical and participate in hydrogen atom abstraction from a suitable donor, generating a ketyl radical intermediate. nih.govlibretexts.org In the case of this compound, the presence of the methyl group on the phenyl ring could potentially lead to novel intramolecular hydrogen abstraction pathways, forming a transient biradical intermediate. Subsequent radical-radical coupling could then yield complex cyclized products.

Furthermore, the naphthalene (B1677914) moiety, with its extended π-system, can influence the stability and subsequent reactions of any radical intermediates formed. Theoretical studies on aromatic ketones suggest that the nature of the aromatic rings plays a crucial role in the reaction pathways. researchgate.net The electron-rich naphthalene ring could stabilize a radical intermediate through resonance, potentially favoring reaction pathways that are not observed in simpler diaryl ketones.

Another avenue for exploring novel mechanisms lies in the synthesis of this compound itself, typically achieved through Friedel-Crafts acylation of naphthalene with 3-methylbenzoyl chloride. nih.govsigmaaldrich.com The classical mechanism involves the formation of an acylium ion as the key electrophilic intermediate. sigmaaldrich.com However, under specific conditions, such as in the presence of highly acidic media, alternative pathways involving protonated ketone intermediates could be envisaged. researchgate.net These intermediates could then react with the aromatic substrate in a manner that deviates from the standard electrophilic aromatic substitution mechanism.

Recent advances in radical chemistry also suggest the possibility of generating and utilizing ketyl radicals of this compound in novel synthetic transformations. nih.govnih.gov Single electron transfer (SET) to the carbonyl group can generate a ketyl radical anion, a highly reactive intermediate. The fate of this intermediate would be highly dependent on the reaction conditions and the presence of other reactive species. For instance, in the presence of a suitable coupling partner, this radical intermediate could participate in C-C bond formation, leading to the synthesis of complex molecules.

The table below outlines a hypothetical reaction pathway for the photochemical intramolecular cyclization of this compound, highlighting the potential intermediates and conditions.

| Step | Description | Intermediate | Reaction Conditions |

| 1 | Photo-excitation | Triplet excited state of this compound | UV irradiation (e.g., 350 nm) |

| 2 | Intramolecular H-abstraction | Biradical intermediate | Inert solvent |

| 3 | Radical cyclization | Tricyclic radical intermediate | - |

| 4 | Rearomatization | Cyclized product | Hydrogen atom donor or oxidant |

This proposed pathway is based on established principles of diaryl ketone photochemistry and serves as a framework for future experimental and computational investigations into the novel reactivity of this compound. msu.edulibretexts.org The exploration of such unique reaction mechanisms and the characterization of the corresponding intermediates are crucial for expanding the synthetic utility of this class of compounds.

Advanced Applications of Diarylmethanones in Chemical Sciences

Role as Building Blocks in Complex Organic Synthesis

Diarylmethanones, in general, are recognized as crucial intermediates and building blocks in the synthesis of more complex organic molecules. The structure of (3-Methylphenyl)(naphthalen-1-yl)methanone, with its reactive carbonyl group and aromatic rings amenable to further functionalization, makes it a valuable precursor for creating intricate molecular architectures. The methyl group on the phenyl ring and the extended aromatic system of the naphthalene (B1677914) group offer distinct sites for chemical modification, allowing for the construction of diverse and elaborate organic compounds.

The synthesis of such diarylmethanones can often be achieved through established methods like the Friedel-Crafts acylation, where an appropriate acyl chloride or anhydride (B1165640) reacts with an aromatic substrate in the presence of a Lewis acid catalyst. For instance, the synthesis of a related compound, (3-Benzoylphenyl)(phenyl)methanone, involves the reaction of isophthaloyl chloride with benzene (B151609) using aluminum chloride as a catalyst. A similar strategic approach could be envisioned for the synthesis of this compound, highlighting its accessibility as a synthetic intermediate.

Contributions to Materials Science and Organic Electronics

The unique photophysical and electronic properties inherent to the naphthalene and substituted phenyl moieties suggest that this compound could play a significant role in the field of materials science, particularly in the realm of organic electronics.

Precursors for Functional Polymer Synthesis

Naphthalene-based polymers are known for their thermal stability and unique electronic properties. The polymerization of naphthalene can lead to materials with interesting characteristics, and the incorporation of functional groups can further tailor these properties. This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The presence of the carbonyl group and the potential for further functionalization on the aromatic rings provide handles for polymerization reactions, potentially leading to materials with tailored thermal, mechanical, and electronic properties for various applications.

Components in Organic Optoelectronic Devices and Photonics

Additives in Electrochemical Systems (e.g., Lithium-Ion Battery Electrolytes)

The performance and safety of lithium-ion batteries can be significantly enhanced by the use of electrolyte additives. These additives can improve the stability of the solid-electrolyte interphase (SEI) layer on the electrodes, leading to longer cycle life and better performance. While there is no specific research detailing the use of this compound as a lithium-ion battery electrolyte additive, the general class of aromatic compounds, including those with naphthalene units, has been explored for this purpose. For example, (trimethoxysilyl) naphthalene has been investigated as an electrolyte additive to enhance the electrochemical performance of cathodes in lithium-ion batteries. The electrochemical stability and potential film-forming properties of this compound could make it a candidate for future investigation in this area.

Dyes for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) utilize organic dyes to absorb light and generate charge carriers. The design of efficient dyes is crucial for the performance of these devices. Naphthalene-based dyes have been explored for their potential in DSSCs due to their light-harvesting capabilities. For instance, replacing a naphthalene π-bridge with an anthracene (B1667546) one has been shown to improve the efficiency of triphenylamine-based dyes. The chromophoric nature of the naphthalene and substituted phenyl groups in this compound suggests it could be a foundational structure for the development of new dyes for DSSCs, although direct studies on its application are not currently available.

Development of Catalytic Systems and Ligands

The structure of this compound also presents possibilities for its use in the development of catalytic systems and as a ligand for metal complexes. The oxygen atom of the carbonyl group can act as a coordination site for metal ions. Furthermore, the aromatic rings can be functionalized with other donor atoms to create multidentate ligands. These ligands can then be used to form metal complexes with specific catalytic activities for a variety of organic transformations. The steric and electronic properties of the ligand, influenced by the 3-methylphenyl and naphthalen-1-yl groups, would play a crucial role in determining the efficiency and selectivity of the resulting catalyst.

Structure Reactivity Relationships in 3 Methylphenyl Naphthalen 1 Yl Methanone Analogues

Impact of Substituent Effects on Reactivity Profiles

The reactivity of an aromatic ketone is profoundly influenced by the nature and position of substituents on its aryl rings. These substituents alter the electron density distribution within the molecule through a combination of inductive and resonance effects, thereby affecting the reactivity of both the aromatic rings and the carbonyl group. libretexts.org

In (3-Methylphenyl)(naphthalen-1-yl)methanone, two key functional groups dictate the electronic landscape: the methyl group (-CH₃) on the phenyl ring and the carbonyl group (>C=O) bridging the two aromatic systems.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG). It exerts a weak positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the phenyl ring. This increases the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution (EAS) than unsubstituted benzene (B151609). libretexts.org Groups that donate electron density are known as "activating groups" because they increase the rate of reaction. libretexts.org For instance, toluene (B28343) (methylbenzene) undergoes nitration about 25 times faster than benzene.

Carbonyl Group (>C=O): The carbonyl group is a strong electron-withdrawing group (EWG). It deactivates the aromatic rings to which it is attached through both a negative inductive effect (-I) and a negative resonance effect (-M). This withdrawal of electron density makes the rings less nucleophilic and thus significantly less reactive towards electrophiles. libretexts.org The carbonyl group is therefore considered a "deactivating group." libretexts.org

The combined influence of these groups means that in this compound, the 3-methylphenyl ring is "activated" by the methyl group but "deactivated" by the naphthylmethanone moiety. Similarly, the naphthalene (B1677914) ring is deactivated by the (3-methylphenyl)carbonyl moiety. In electrophilic substitution reactions, the deactivating effect of the carbonyl group is generally dominant, making both rings less reactive than their parent hydrocarbons (toluene and naphthalene). However, the activating nature of the methyl group makes the phenyl ring in the title compound more reactive than the phenyl ring in an unsubstituted naphthyl phenyl ketone.

The directing effect of these substituents is also critical. The activating methyl group is an ortho, para-director, while the deactivating carbonyl group is a meta-director. libretexts.org This predicts the positions of further substitution on the phenyl ring.

Table 1: Relative Rates of Nitration for Various Substituted BenzenesThis table illustrates the quantitative impact of different substituents on the rate of a typical electrophilic aromatic substitution reaction compared to benzene.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

|---|---|---|

| -OH (Phenol) | 1,000 | Strongly Activating |

| -CH₃ (Toluene) | 25 | Activating |

| -H (Benzene) | 1 | Reference |

| -Cl (Chlorobenzene) | 0.033 | Deactivating |

| -CO₂Et (Ethyl Benzoate) | 0.0037 | Strongly Deactivating |

| -NO₂ (Nitrobenzene) | 6 x 10⁻⁸ | Very Strongly Deactivating |

Stereochemical Considerations in Diarylmethanone Derivatives

The stereochemistry of diarylmethanones is largely defined by their three-dimensional conformation and the potential for axial chirality in suitably substituted analogues.

Conformation: Diarylmethanones are not planar molecules. Due to steric hindrance between the ortho-hydrogens on the two aromatic rings, the rings are twisted out of the plane of the central carbonyl group. This results in a propeller-like conformation. X-ray crystallography studies on related diarylmethanones confirm this non-planar structure, with significant dihedral angles observed between the plane of the carbonyl group and the planes of the aromatic rings. For instance, in (2-benzoylphenyl)(naphthalen-1-yl)methanone, the naphthalene ring system forms dihedral angles of 78.5° and 65.5° with the two benzene rings. nih.gov This twisting minimizes steric repulsion but reduces the extent of π-orbital overlap (conjugation) between the carbonyl group and the rings.

Atropisomerism: A key stereochemical concept relevant to diarylmethanone analogues is atropisomerism, which is a form of chirality arising from hindered rotation around a single bond. nih.govcaltech.edu If the substituents in the ortho-positions of the aryl rings are sufficiently bulky, rotation around the aryl-carbonyl (C-C) bonds can be restricted to the point where distinct, non-interconverting rotational isomers (atropisomers) can be isolated. caltech.edu

While this compound itself does not have ortho substituents and thus does not exhibit stable atropisomerism, its derivatives with bulky groups at the 2- or 6-position of the phenyl ring and/or the 2- or 8-position of the naphthyl ring could be atropisomeric. The stability of these atropisomers can be classified based on their half-life of interconversion (racemization). acs.org

Table 2: Classification of Atropisomers Based on Rotational Stability at 37 °C| Class | Half-life of Racemization (t₁/₂) | Rotational Barrier (ΔG‡) | Description |

|---|---|---|---|

| Class 1 | < 60 s | < 22.5 kcal/mol | Rapidly interconverting conformers |

| Class 2 | 60 s < t₁/₂ < 4.5 years | 22.5–31.8 kcal/mol | Separable but may racemize under certain conditions |

| Class 3 | > 4.5 years | > 31.8 kcal/mol | Configurationally stable; isolable enantiomers |

The specific conformation of the ketone also influences the stereochemical outcome of reactions at the carbonyl carbon. Nucleophilic attack, for instance, will preferentially occur from the less sterically hindered face of the carbonyl, a principle central to models of asymmetric induction like the Felkin-Anh model.

Comparative Studies with Naphthylmethanones and Other Aromatic Ketones

The reactivity of this compound can be better understood by comparing it with structurally related aromatic ketones like benzophenone (B1666685) and other naphthylmethanones.

Reactivity of the Carbonyl Group: Aromatic ketones are generally less reactive towards nucleophilic addition than their aliphatic counterparts. The electrophilicity of the carbonyl carbon is reduced due to resonance stabilization, where the electron density from the aromatic rings can be delocalized onto the carbonyl oxygen. Furthermore, the bulky aryl groups create significant steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles. In the case of the title compound, the presence of two large aromatic systems (phenyl and naphthyl) results in a highly hindered and resonance-stabilized carbonyl group, leading to lower reactivity compared to, for example, acetophenone.

Reactivity of the Aromatic Rings: Naphthalene is inherently more reactive towards electrophilic substitution than benzene. stackexchange.commsu.edu This is because the resonance energy of naphthalene (61 kcal/mol) is less than twice that of benzene (2 x 36 = 72 kcal/mol), meaning that temporarily disrupting the aromaticity of one ring in the reaction intermediate is less energetically costly for naphthalene. msu.eduquora.com Consequently, the naphthalene ring in this compound is expected to be more susceptible to electrophilic attack than the phenyl ring, despite both being deactivated by the carbonyl group. Electrophilic substitution on naphthalene preferentially occurs at the 1-position (α-position), as the carbocation intermediate is better stabilized. msu.edu

Photochemical Reactivity: Aromatic ketones like benzophenone are well-known for their photochemical properties, particularly their ability to undergo photoreduction in the presence of a hydrogen donor. youtube.com Upon UV irradiation, benzophenone is excited to a triplet state which can abstract a hydrogen atom from a suitable donor (like isopropanol) to form a ketyl radical. youtube.comiupac.org Naphthyl ketones also exhibit rich photochemistry. Comparative studies have shown that naphthalene can act as a quencher for the photoreduction of benzophenone, indicating that energy transfer processes between these aromatic systems are efficient. acs.org The specific photochemical behavior of this compound would depend on the relative energies and lifetimes of the excited states localized on the benzoyl and naphthoyl portions of the molecule.

Table 3: Comparative Properties of Aromatic Ketones| Compound | Key Structural Feature | Relative Carbonyl Reactivity (Nucleophilic Addition) | Relative Ring Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| Acetone (Propanone) | Aliphatic | High | N/A |

| Benzophenone | Two Phenyl Rings | Low (Resonance stabilized, sterically hindered) | Low (Deactivated rings) |

| Naphthyl Phenyl Ketone | One Naphthyl, One Phenyl Ring | Low (More steric hindrance than Benzophenone) | Moderate (Naphthyl ring is more reactive than phenyl) stackexchange.commsu.edu |

| This compound | Methyl-substituted Phenyl Ring | Low (Similar to Naphthyl Phenyl Ketone) | Moderate (Methyl group activates phenyl ring slightly, but naphthyl ring remains the more reactive site) |

Future Directions in 3 Methylphenyl Naphthalen 1 Yl Methanone Research

Emerging Synthetic Methodologies and Green Chemistry Principles

The future of synthesizing (3-Methylphenyl)(naphthalen-1-yl)methanone will undoubtedly be shaped by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. A significant area of development will be the adoption of greener solvents and reaction conditions. For instance, the photoreduction of related benzophenone (B1666685) compounds has been successfully demonstrated using ethanol (B145695) as a renewable and less hazardous solvent alternative to traditional choices like isopropyl alcohol. researchgate.net This approach, which can be powered by sunlight, offers a more sustainable pathway for reactions involving the benzophenone scaffold. egrassbcollege.ac.inyoutube.com

Future synthetic strategies are also likely to focus on catalytic and one-pot reactions to minimize waste and improve atom economy. The development of novel catalysts, including biocatalysts, could offer highly selective and efficient routes to this compound and its derivatives, reducing the need for stoichiometric reagents and simplifying purification processes.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diaryl Methanones

| Feature | Traditional Synthesis | Emerging Green Synthesis |

| Solvents | Often hazardous (e.g., benzene (B151609), chlorinated hydrocarbons) | Greener alternatives (e.g., ethanol, water, supercritical fluids) |

| Energy Source | Conventional heating (e.g., oil baths) | Alternative energy (e.g., solar, microwave) |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic (including biocatalytic) and less toxic reagents |

| Waste Generation | Higher waste production | Minimized waste through one-pot synthesis and higher atom economy |

| Safety | Higher risks associated with hazardous materials | Inherently safer processes and materials |

Development of Advanced Spectroscopic and Analytical Techniques

As the synthesis of this compound becomes more sophisticated, the need for advanced analytical techniques to ensure its purity and characterize its properties will grow. The future in this area lies in the enhanced application of hyphenated analytical methods for comprehensive impurity profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be crucial for identifying and quantifying even trace-level impurities that may arise during synthesis or degradation. biomedres.usbiomedres.us

Furthermore, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be indispensable for the unambiguous structural elucidation of the compound and any related substances. researchgate.netijprajournal.com Two-dimensional NMR techniques, for instance, can provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule. The development of more sensitive and rapid analytical methods will be essential for quality control in potential future applications. pageplace.de

Innovative Computational Modeling Approaches

Computational chemistry is set to play a pivotal role in predicting the properties and reactivity of this compound, thereby guiding experimental research. Given the non-planar nature of this aromatic ketone, advanced computational models are necessary to accurately describe its three-dimensional structure and electronic properties. researchgate.net Techniques like Density Functional Theory (DFT) have already been employed to study the structure of related non-planar aromatic compounds and can be applied to gain a deeper understanding of this specific molecule. nih.govnih.gov

The future of computational modeling in this field will likely involve the use of machine learning and artificial intelligence to predict chemical reactivity and design novel molecules with desired properties. nih.govresearchgate.netrsc.orgdigitellinc.com These predictive models can accelerate the discovery of new reactions and applications for this compound by screening large virtual libraries of related compounds and reaction conditions. researchgate.net Nonadiabatic molecular dynamics (NAMD) simulations could also be employed to investigate its behavior in excited states, which is particularly relevant for photochemical applications. nih.gov

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The unique structural features of this compound, particularly the sterically hindered environment around the carbonyl group, suggest that it may exhibit novel reactivity. Future research will likely focus on exploring chemical transformations that are currently undiscovered for this class of compounds. The development of synthetic methods for sterically congested benzophenones indicates a growing interest in the chemistry of such molecules. acs.org

Predictive chemistry, powered by machine learning algorithms, will be a key tool in identifying promising new reactions. rsc.orgdigitellinc.com By analyzing vast datasets of known chemical transformations, these models can propose novel reaction pathways and catalyst systems for this compound. This could lead to the discovery of new functionalization strategies and the synthesis of previously inaccessible derivatives with unique properties. The study of its photochemical reactivity, inspired by the photoreduction of benzophenone, could also unveil new synthetic applications. researchgate.netegrassbcollege.ac.inyoutube.com

Expanding Applications in Sustainable Technologies and Advanced Chemical Materials

The inherent properties of the naphthalene (B1677914) and phenyl moieties in this compound suggest its potential for a range of applications in sustainable technologies and advanced materials. Naphthalene-based compounds are already being explored for their use in organic electronics and advanced polymers. acs.orgrsc.orgoled-intermediates.com The photochemical reactivity of the benzophenone core also opens up possibilities for its use as a photoinitiator in polymerization processes, contributing to the development of more sustainable and energy-efficient manufacturing methods. researchgate.netegrassbcollege.ac.inyoutube.com

Future research will likely investigate the incorporation of this compound into polymer backbones or as a functional additive to enhance the thermal and photochemical stability of materials. nih.govmdpi.com Its potential as a building block for novel organic materials with tailored electronic or optical properties is another exciting avenue for exploration. As the demand for sustainable and high-performance materials grows, compounds like this compound are expected to attract increasing attention from the materials science community. ijpsjournal.comresearchgate.net

Q & A

Q. What established synthetic routes are available for (3-Methylphenyl)(naphthalen-1-yl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation. For example, reacting 3-methylbenzoyl chloride with naphthalene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and crystallographic methods are used to confirm its structural integrity?

- X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve bond angles and torsional strain .

- NMR/IR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups; IR to confirm ketone C=O stretches (~1660–1680 cm⁻¹) .

Q. How are physicochemical properties like logP and topological polar surface area (TPSA) determined?

Experimental logP values are derived from octanol-water partitioning assays, while computational tools (e.g., QSPR models) predict TPSA (e.g., ~31.2 Ų) based on functional group contributions .

Q. What purification techniques are effective for isolating the compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yield high-purity product (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities (e.g., receptor binding vs. functional assays)?

- Comparative binding assays : Use radiolabeled ligands (e.g., [³H]-CP55,940) to measure affinity at CB1/CB2 receptors, as done for structurally related naphthalenyl methanones .

- Functional selectivity studies : Employ cAMP inhibition or β-arrestin recruitment assays to differentiate agonist/antagonist behavior .

Q. What experimental strategies mitigate challenges in crystallizing this compound?

- Solvent screening : Use high-boiling solvents (e.g., DMF, DMSO) with slow evaporation.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation, as demonstrated in analogous naphthalenyl ketones .

Q. How do electronic effects of the 3-methyl group influence reactivity in cross-coupling reactions?

The methyl group’s electron-donating nature alters electrophilic substitution patterns. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, while Hammett constants (σₘ = 0.06) predict regioselectivity in arylations .

Q. What toxicological endpoints should be prioritized in preclinical studies?

- Hepatic/Renal Toxicity : Monitor ALT/AST and creatinine levels in rodent models, guided by methylnaphthalene toxicity profiles .

- Metabolic Stability : Assess cytochrome P450 interactions (CYP3A4/2D6) via liver microsome assays to predict drug-drug interactions .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

Validate solubility using standardized protocols (e.g., shake-flask method at 25°C) and corroborate with computational solubility parameters (Hansen solubility spheres) .

Q. Why do computational vs. experimental logP values differ, and how can this be reconciled?

Discrepancies arise from implicit solvent models in simulations. Calibrate predictions with experimental HPLC-derived logP values (e.g., C18 reverse-phase retention times) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Software | Reference |

|---|---|---|

| Refinement Program | SHELXL-2018 | |

| R-factor | <0.05 (high-resolution) | |

| Torsion Angle Accuracy | ±0.5° |

Table 2. Common Pharmacological Assays for Receptor Profiling

| Assay Type | Application | Reference |

|---|---|---|

| Radioligand Binding | CB1/CB2 Affinity (Kᵢ) | |

| cAMP Inhibition | Functional Agonism | |

| β-Arrestin Recruitment | Biased Signaling Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.